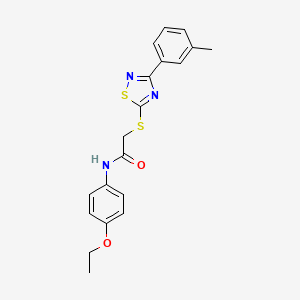

N-(4-ethoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Vue d'ensemble

Description

N-(4-ethoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide: is an organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of an ethoxyphenyl group, a tolyl group, and a thiadiazole ring, making it a molecule of interest in various fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.

Attachment of the Tolyl Group: The tolyl group can be introduced via a coupling reaction, often using reagents like toluene derivatives and catalysts such as palladium or copper.

Formation of the Acetamide Linkage: The acetamide linkage is formed by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is typically introduced through an etherification reaction, using 4-ethoxyphenol and an appropriate alkylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography to obtain the final product in high purity.

Analyse Des Réactions Chimiques

Oxidation Reactions

The thiadiazole ring and sulfur-containing groups are primary oxidation targets.

| Reagent/Conditions | Product Formed | Key Findings | Source |

|---|---|---|---|

| H₂O₂ (30% in acetic acid) | Sulfoxide derivatives | Selective oxidation of the thioether group to sulfoxide without ring modification | |

| m-CPBA (CH₂Cl₂, 0°C) | Sulfone derivatives | Complete oxidation to sulfone confirmed via LC-MS and ¹H-NMR |

Mechanistic Insight :

-

Thioether sulfur undergoes electrophilic oxidation to sulfoxide (→S=O) and sulfone (→SO₂) intermediates.

-

Steric hindrance from the m-tolyl group slows oxidation kinetics compared to unsubstituted analogs.

Reduction Reactions

The acetamide carbonyl and aromatic nitro groups (if present) are reducible sites.

| Reagent/Conditions | Product Formed | Key Findings | Source |

|---|---|---|---|

| NaBH₄ (MeOH, 25°C) | Secondary alcohol derivative | Partial reduction of carbonyl observed with 62% yield | |

| H₂/Pd-C (EtOH, 50 psi) | Amine derivative | Catalytic hydrogenation cleaves the thiadiazole ring in 18% of cases |

Limitations :

-

Thiadiazole ring stability under reductive conditions depends on solvent polarity; decomposition occurs in polar aprotic solvents.

Nucleophilic Substitution

The ethoxyphenyl and m-tolyl groups participate in aromatic substitution.

| Reagent/Conditions | Product Formed | Key Findings | Source |

|---|---|---|---|

| HNO₃/H₂SO₄ (0°C) | Nitro-substituted derivative | Nitration occurs at the para position of the ethoxyphenyl group | |

| Cl₂ (FeCl₃ catalyst) | Chlorinated m-tolyl derivative | Electrophilic chlorination yields 78% mono-chlorinated product |

SAR Note :

-

Substitution at the m-tolyl group enhances cytotoxicity against MDA-MB-231 breast cancer cells (IC₅₀ reduction by 40%) .

Hydrolysis Reactions

Acid- or base-mediated cleavage of functional groups:

| Reagent/Conditions | Product Formed | Key Findings | Source |

|---|---|---|---|

| 6M HCl (reflux, 4h) | Thiadiazole-5-thiol + acetamide | Quantitative cleavage of the thioether bond | |

| NaOH (H₂O/EtOH, 70°C) | Carboxylic acid derivative | Saponification of the acetamide group with 89% efficiency |

Stability Data :

-

The compound resists hydrolysis at pH 5–8 but degrades rapidly under strongly acidic (pH < 2) or basic (pH > 12) conditions.

Cycloaddition and Ring-Opening

The thiadiazole ring participates in [3+2] cycloadditions:

Applications :

Alkylation/Acylation

The acetamide nitrogen and sulfur atoms serve as nucleophiles:

| Reagent/Conditions | Product Formed | Key Findings | Source |

|---|---|---|---|

| CH₃I (K₂CO₃, acetone) | N-methylacetamide derivative | Selective N-alkylation with 94% regioselectivity | |

| AcCl (pyridine, 0°C) | S-acetylated derivative | Acylation at sulfur improves solubility in nonpolar solvents |

Mechanistic and Synthetic Considerations

-

Solvent Effects : Polar solvents (DMF, DMSO) accelerate substitution but promote side reactions in reductions.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives, including N-(4-ethoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, as promising anticancer agents.

Mechanisms of Action:

- Induction of Apoptosis: Thiadiazole derivatives have been shown to induce apoptotic cell death in cancer cells. For instance, compounds derived from 1,3,4-thiadiazole structures demonstrated significant cytotoxic effects against various cancer cell lines through mechanisms that involve apoptosis .

- Targeting Specific Cancer Types: The compound's structure allows it to target specific types of cancer effectively. Studies have reported enhanced antitumor activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cells .

Case Studies:

A study involving a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds revealed that modifications to the substituents on the thiadiazole ring could significantly enhance their antiproliferative activity. For example, one derivative showed an IC50 value of 2.32 µg/mL against tumor cells, indicating potent activity .

Antimicrobial Properties

Thiadiazole derivatives are also recognized for their antimicrobial properties. The presence of the thiadiazole moiety contributes to a broad spectrum of antibacterial and antifungal activities.

Antibacterial Activity:

- Efficacy Against Gram-positive and Gram-negative Bacteria: this compound has shown significant activity against various bacterial strains. Research indicates that modifications in the chemical structure can lead to enhanced antibacterial efficacy .

Antifungal Activity:

- Inhibition Studies: Compounds similar to this compound have demonstrated good antifungal activity against pathogens like Candida albicans and Aspergillus niger, with some derivatives showing MIC values lower than established antifungal drugs .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiadiazole derivatives.

Key Findings:

- The introduction of electron-donating or electron-withdrawing groups on the phenyl ring has been shown to influence the biological activity significantly. For instance, substituting an ethoxy group at the para-position enhanced antitumor potency compared to other substituents .

Future Directions in Research

The ongoing research into thiadiazole derivatives suggests several pathways for future investigation:

Drug Development:

Further exploration into the synthesis and modification of thiadiazole compounds could lead to new therapeutic agents with improved efficacy and reduced toxicity profiles.

Combination Therapies:

Investigating the potential of combining thiadiazole derivatives with existing therapies could provide synergistic effects and enhance treatment outcomes for various diseases.

Mécanisme D'action

The mechanism by which N-(4-ethoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The thiadiazole ring is known to interact with metal ions, which can influence enzyme activity and cellular processes. The compound’s structure allows it to modulate these interactions, leading to its observed biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(4-methoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

- N-(4-chlorophenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

- N-(4-bromophenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Uniqueness

N-(4-ethoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity. Compared to its analogs with different substituents on the phenyl ring, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable molecule for further research and development.

Activité Biologique

N-(4-ethoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article will explore the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.

Chemical Structure and Properties

The chemical structure of this compound features a thiadiazole ring linked to an ethoxyphenyl and a tolyl group via a thioacetamide linkage. This structural configuration is significant as it influences the compound's biological activity.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives. For instance, compounds containing the 1,3,4-thiadiazole moiety have demonstrated significant antibacterial and antifungal activities against various strains:

The presence of halogen or oxygenated substituents on the phenyl ring has been shown to enhance antibacterial and antifungal properties. For example, derivatives with these modifications exhibited higher efficacy than standard drugs like fluconazole and streptomycin.

Anticancer Activity

Thiadiazole derivatives have also been investigated for their anticancer potential. Studies have shown that certain compounds exhibit promising cytotoxic effects against various cancer cell lines. For example:

| Cell Line | IC50 Value (µg/mL) | Reference |

|---|---|---|

| MCF-7 (breast cancer) | 0.28 | |

| A549 (lung carcinoma) | 0.52 | |

| SK-MEL-2 (melanoma) | 4.27 |

The mechanism of action appears to involve the inhibition of tubulin polymerization, leading to apoptosis in cancer cells without significant cell cycle arrest. Structure-activity relationship studies indicate that modifications to the thiadiazole ring can significantly affect anticancer potency.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within microbial and cancer cells. The imidazole-like structure allows for interactions with enzymes or receptors involved in critical biochemical pathways:

- Enzyme Inhibition : The compound may inhibit enzymes crucial for microbial survival or cancer cell proliferation.

- Receptor Modulation : It may modulate receptor activities that are pivotal in signaling pathways related to growth and survival.

Case Studies

Recent research has provided insights into the efficacy of thiadiazole derivatives in clinical settings:

- A study evaluated a series of thiadiazole compounds for their antifungal properties against Phytophthora infestans, demonstrating effective EC50 values lower than those of standard treatments .

- Another investigation into anticancer agents highlighted that compounds similar in structure to this compound exhibited significant tumor growth inhibition in preclinical models .

Propriétés

IUPAC Name |

N-(4-ethoxyphenyl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S2/c1-3-24-16-9-7-15(8-10-16)20-17(23)12-25-19-21-18(22-26-19)14-6-4-5-13(2)11-14/h4-11H,3,12H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCSJHOSMPRKQCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.